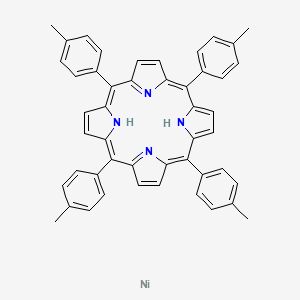

meso-Tetratolylporphyrin-Ni(II)

Description

Structure

2D Structure

Properties

CAS No. |

58188-46-8 |

|---|---|

Molecular Formula |

C48H36N4Ni |

Molecular Weight |

727.5 g/mol |

IUPAC Name |

nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |

InChI Key |

IOHXPIBPINLQIS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Ni] |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Ni+2] |

solubility |

not available |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Meso Tetratolylporphyrin Ni Ii

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Electronic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of meso-tetratolylporphyrin-Ni(II) in solution. Due to the diamagnetic nature of the low-spin Ni(II) center (d⁸, S=0) in a square planar coordination environment, the NMR spectra are sharp and well-resolved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical meso-tetraarylporphyrin nickel(II) complex exhibits distinct signals corresponding to the different types of protons in the molecule. For the closely related meso-tetraphenylporphyrin-Ni(II), the pyrrolic protons (β-protons) typically appear as a sharp singlet in the downfield region, around 8.8-9.0 ppm. The protons of the tolyl groups show characteristic multiplets for the ortho, meta, and para positions. The methyl protons of the tolyl groups would be expected to produce a singlet in the upfield region, typically around 2.5-2.7 ppm, providing clear evidence of the tolyl substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. The introduction of a nickel(II) ion into a porphyrin ring does not significantly alter the ¹³C chemical shifts compared to the free-base porphyrin. acs.org Key resonances for meso-tetratolylporphyrin-Ni(II) would include signals for the meso-carbons, the α- and β-pyrrolic carbons, and the carbons of the tolyl substituents. The presence of the methyl carbon signal would further confirm the identity of the compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Metallated Tetraphenylporphyrin (B126558) Analog

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

| ¹H | β-pyrrole | ~8.90 |

| o-phenyl | ~8.26 | |

| m, p-phenyl | ~7.80 | |

| ¹³C | Cα (pyrrole) | Not specified |

| Cβ (pyrrole) | ~131.5 | |

| Cmeso | ~120.2 | |

| C1' (phenyl) | ~142.2 | |

| C2', C6' (phenyl) | ~134.6 | |

| C3', C5' (phenyl) | ~126.7 | |

| C4' (phenyl) | ~127.8 | |

| Data is for the analogous compound meso-tetraphenylporphyrin (H₂TPP) and its metal complexes, providing an expected range for meso-tetratolylporphyrin-Ni(II). acs.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Band Analysis (Soret and Q-bands)

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in porphyrins. The spectrum of meso-tetratolylporphyrin-Ni(II) is characterized by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. mdpi.comresearchgate.net

The Soret band , appearing around 415-420 nm, is the most intense absorption and arises from the strong π-π* transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The Q-bands , which are significantly less intense, appear in the 500-600 nm range and correspond to the π-π* transition from the ground state to the first excited singlet state (S₁). libretexts.org For metalloporphyrins with D₄h symmetry, such as meso-tetratolylporphyrin-Ni(II), the Q-band region is simplified compared to the free-base porphyrin, typically showing one main Q-band with a vibrational shoulder. acs.org The positions and intensities of these bands are sensitive to the central metal ion, solvent, and aggregation state.

Table 2: Typical UV-Vis Absorption Data for meso-Tetraphenylporphyrin-Ni(II)

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (log ε) |

| Soret | ~417 | ~5.5 |

| Q | ~528 | ~4.4 |

| Data is for the analogous compound meso-tetraphenylporphyrin-Ni(II) in a non-coordinating solvent. acs.org |

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the meso-tetratolylporphyrin-Ni(II) molecule. The IR spectrum provides a molecular fingerprint, confirming the presence of the porphyrin macrocycle and the tolyl substituents.

Key vibrational bands include:

C-H stretching from the aromatic tolyl groups and the pyrrole (B145914) rings, typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

C=C and C=N stretching vibrations of the porphyrin macrocycle, which give rise to a series of complex bands in the 1600-1400 cm⁻¹ region. acs.orgresearchgate.net

In-plane and out-of-plane C-H bending vibrations of the tolyl and pyrrole protons.

The absence of a broad N-H stretching band around 3300-3400 cm⁻¹, which is present in the free-base porphyrin, confirms the insertion of the nickel(II) ion into the porphyrin core. acs.org

Table 3: Characteristic IR Frequencies for Metallated Tetraphenylporphyrins

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch (in-ring) | 1600-1585 and 1500-1400 |

| C-H "oop" (out-of-plane) | 900-675 |

| Data is based on general ranges for aromatic compounds and porphyrins. researchgate.net |

Mass Spectrometry (MALDI, ESI-HRMS) for Molecular Weight and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of meso-tetratolylporphyrin-Ni(II). Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are commonly employed. nih.govnih.gov

These methods allow for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of C₄₈H₃₆N₄Ni (727.54 g/mol ). nih.gov High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, which unequivocally confirms the elemental formula of the compound and its purity. nih.gov The isotopic pattern observed for the molecular ion peak, due to the natural abundance of isotopes of nickel and carbon, further validates the identity of the compound. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. For meso-tetratolylporphyrin-Ni(II), the central Ni(II) ion in a square planar geometry is a d⁸ metal ion and is typically in a low-spin state (S=0), making it EPR silent. mdpi.comresearchgate.net

However, EPR spectroscopy can be a valuable tool under certain conditions. For instance, if the Ni(II) center adopts a high-spin state (S=1), which can be induced by axial coordination with certain ligands, it would become EPR active. mdpi.com Additionally, redox reactions can generate paramagnetic species. For example, the one-electron oxidation of the porphyrin macrocycle would produce a radical cation (S=1/2) with a characteristic EPR signal centered around g ≈ 2.003. nih.gov The reduction of the Ni(II) center to Ni(I) (d⁹, S=1/2) would also result in an EPR active species with g-values that can provide information about the electronic structure and coordination environment. researchgate.net

For a related Ni(II) porphyrin radical cation, a well-resolved three-line pattern centered at g = 2.003 with a nitrogen hyperfine coupling constant (A_iso(¹⁴N)) of around 19-23 MHz has been observed. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For meso-tetratolylporphyrin-Ni(II), XPS can confirm the presence of nickel, nitrogen, and carbon, and provide insight into the oxidation state of the nickel ion.

The Ni 2p region of the XPS spectrum is characteristic of the nickel's chemical environment. For Ni(II) porphyrins, the Ni 2p₃/₂ peak is typically observed at a binding energy higher than that of metallic nickel, indicating the +2 oxidation state. nih.gov A study on (5,10,15,20-tetraphenylporphyrinato)nickel(II) (NiTPP) showed a high-energy shift of 1.2 eV for the Ni 2p₃/₂ absorption structure compared to Ni metal, which is attributed to strong π-back-bonding. nih.gov The presence of shake-up satellite peaks accompanying the main Ni 2p peaks is also a characteristic feature of paramagnetic Ni(II) compounds, though less pronounced for diamagnetic square-planar complexes. The N 1s spectrum would show a major peak corresponding to the four equivalent nitrogen atoms coordinated to the nickel ion, typically around 398-399 eV. The C 1s spectrum would be more complex, with components corresponding to the different carbon environments in the porphyrin macrocycle and the tolyl substituents.

Table 4: Representative XPS Binding Energies for Ni(II) Porphyrins

| Core Level | Binding Energy (eV) | Observation |

| Ni 2p₃/₂ | ~854-855 | Shifted to higher energy compared to Ni metal, indicating Ni(II) state. nih.govresearchgate.net |

| N 1s | ~398.5 | Corresponds to nitrogen atoms coordinated to the central metal. |

| C 1s | ~284-286 | Multiple components for different carbon environments. |

| Data is for analogous Ni(II) porphyrin systems. nih.govresearchgate.net |

Linear Dichroism Studies of Transition Moments

Linear dichroism (LD) is a powerful spectroscopic technique used to determine the orientation of transition moments within a molecule. While specific LD studies exclusively on meso-Tetratolylporphyrin-Ni(II) are not extensively detailed in the provided results, the principles can be inferred from studies on similar nickel porphyrin systems. For instance, polarized X-ray absorption near edge structure (XANES) experiments on square planar Ni(II) complexes have been instrumental in establishing that the pre-edge feature corresponds to a 1s-4pz transition. unt.edu This type of analysis, which is conceptually similar to LD, provides crucial information about the electronic transitions along specific molecular axes. By studying oriented samples of Ni(II)TTP, LD spectroscopy would allow for the definitive assignment of the polarization of its characteristic Q and Soret band transitions, which are fundamental to understanding its photophysical properties.

Structural Elucidation via X-ray Crystallography and Related Methods

X-ray crystallography and associated techniques have been paramount in defining the precise three-dimensional arrangement of atoms in Ni(II)TTP and related compounds, revealing key insights into its conformation, coordination, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis for Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and crystal packing of crystalline solids. For Ni(II) porphyrins, these studies provide precise bond lengths, bond angles, and details of the coordination environment of the central nickel ion. unt.edusciepub.com

| Parameter | Value | Reference |

|---|---|---|

| Compound | [meso-Tetrakis(4-heptyloxyphenyl)porphyrinato]nickel(II) | nih.gov |

| Molecular Formula | [Ni(C72H84N4O4)] | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| a (Å) | 15.8843 (12) | nih.gov |

| b (Å) | 19.0602 (15) | nih.gov |

| c (Å) | 10.2398 (8) | nih.gov |

| β (°) | 91.221 (2) | nih.gov |

| Ni-N bond lengths (Å) | 1.946 (2) - 1.951 (2) | nih.gov |

Conformational Studies: Planarity, Saddle, and Domed Geometries

The porphyrin macrocycle is not strictly planar and can adopt various non-planar conformations, such as saddle, ruffled, and domed geometries. nih.gov These distortions can be influenced by the peripheral substituents, the central metal ion, and crystal packing forces. unt.edunih.gov

For four-coordinate Ni(II) porphyrins, a square planar geometry is commonly observed. researchgate.netnih.gov However, the steric bulk of the tolyl groups in Ni(II)TTP can lead to deviations from planarity. In related structures, the phenyl or tolyl groups are typically twisted with respect to the mean plane of the porphyrin core. nih.gov For instance, in [meso-tetrakis(4-heptyloxyphenyl)porphyrinato]nickel(II), the dihedral angles between the phenyl groups and the porphyrin mean plane are 88.5(3)° and 79.1(2)°. nih.gov The interplay between electronic effects and steric hindrance determines the final conformation, which can impact the chemical reactivity and photophysical properties of the molecule. nih.govnih.gov

Analysis of Axial Ligation and Coordination Number

The coordination number of the nickel center in porphyrin complexes is a crucial factor that influences their electronic and magnetic properties. In the absence of strongly coordinating axial ligands, Ni(II) porphyrins are typically four-coordinate with a square planar geometry and a diamagnetic (low-spin, S=0) state. nih.govnih.gov

However, Ni(II) porphyrins can coordinate with one or two axial ligands, leading to five-coordinate (square pyramidal) or six-coordinate (octahedral) geometries, respectively. nih.govnih.gov This coordination induces a spin-state change from diamagnetic to paramagnetic (high-spin, S=1). nih.govnih.gov The ability of Ni(II)TTP to undergo axial ligation depends on the nature of the solvent and the presence of potential ligands. For example, the addition of nitrogenous bases like piperidine (B6355638) can lead to the formation of five- and six-coordinate species. nih.gov The equilibrium between these different coordination numbers can be studied using techniques like UV-visible spectroscopy. nih.gov

| Coordination Number | Geometry | Spin State | Typical Ligands | Reference |

|---|---|---|---|---|

| 4 | Square Planar | Low-spin (S=0) | None | nih.govnih.gov |

| 5 | Square Pyramidal | High-spin (S=1) | One axial ligand (e.g., pyridine, piperidine) | nih.govnih.gov |

| 6 | Octahedral | High-spin (S=1) | Two axial ligands (e.g., pyridine, piperidine) | nih.govnih.gov |

Investigation of Intermolecular Interactions using Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For porphyrin structures, Hirshfeld analysis can reveal the nature and extent of various non-covalent interactions, such as C-H···π, π-π stacking, and van der Waals forces, which collectively determine the crystal packing. epa.govresearchgate.net By generating two-dimensional fingerprint plots from the Hirshfeld surface, the percentage contribution of different types of intermolecular contacts can be quantified. For instance, in related metal-organic complexes, H···H, C···H/H···C, and other contacts are found to be significant. epa.govresearchgate.net A Hirshfeld surface analysis of Ni(II)TTP would provide a detailed picture of the packing forces, highlighting the role of the tolyl groups in directing the supramolecular assembly.

Electronic Structure and Photophysical Properties of Meso Tetratolylporphyrin Ni Ii

Electronic Transitions and Energy Levels: HOMO-LUMO Gap Analysis

The tolyl groups at the meso positions of the porphyrin ring are electron-donating. Compared to unsubstituted tetraphenylporphyrin (B126558), these alkyl groups increase the electron density of the porphyrin ring. This electronic perturbation generally leads to a destabilization (raising the energy) of the HOMO and a smaller effect on the LUMO. Consequently, the porphyrin ring becomes easier to oxidize and harder to reduce. nih.gov This results in a smaller HOMO-LUMO energy gap compared to porphyrins with electron-withdrawing substituents. nih.gov The smaller energy gap is reflected in the bathochromic (red) shift of its characteristic absorption bands, known as the Soret (or B) and Q bands, which arise from π-π* electronic transitions within the porphyrin macrocycle. researchgate.netias.ac.in

Theoretical calculations and comparative studies of similar molecules show that the nature of the core system—be it aromatic, quinoidal, or a donor-acceptor system—significantly impacts the HOMO-LUMO gap. nih.gov For meso-Tetratolylporphyrin-Ni(II), the interaction between the d-orbitals of the nickel(II) ion and the π-orbitals of the porphyrin ligand further refines these energy levels.

Table 1: Comparative HOMO-LUMO Gaps and Electronic Properties

| Compound Type | Typical Substituent Effect | Expected HOMO-LUMO Gap | Key Spectroscopic Feature |

|---|---|---|---|

| Ni(II) meso-Tetratolylporphyrin | Electron-donating (tolyl) | Smaller | Red-shifted absorption bands |

| Ni(II) meso-Tetraphenylporphyrin | Neutral reference | Moderate | Standard absorption profile |

Note: This table provides a qualitative comparison based on established principles of porphyrin chemistry.

Photoluminescence and Fluorescence Studies

The photophysical properties of meso-Tetratolylporphyrin-Ni(II), particularly its luminescence, are strongly dictated by the presence of the nickel(II) center.

Quantum Yields and Emission Lifetimes

Nickel(II) porphyrins are generally known to be non-emissive or very weakly fluorescent at room temperature. This is because the nickel(II) ion provides efficient non-radiative decay pathways for the excited state. Following excitation, the singlet excited state of the porphyrin can rapidly decay through intersystem crossing to a triplet state or through internal conversion involving the low-lying d-orbitals of the metal. This process, often referred to as quenching, leads to extremely low fluorescence quantum yields (Φf) and very short emission lifetimes. ias.ac.inscielo.brresearchgate.net The presence of electrochemically active metal centers can act as a redox quencher, further decreasing the quantum yield. scielo.br

Table 2: Typical Photoluminescence Data for Metalloporphyrins in Solution

| Compound | Fluorescence Quantum Yield (Φf) | Singlet Excited-State Lifetime (τs) | Notes |

|---|---|---|---|

| Free-base Tetraphenylporphyrin | ~0.11 | ~10 ns | Reference compound, highly fluorescent. |

| Zinc(II) Tetraphenylporphyrin | ~0.03 | ~2 ns | Fluorescence is observed, but quenched relative to free-base. ias.ac.in |

| Nickel(II) Tetraphenylporphyrin | < 0.001 | < 100 ps | Typically considered non-fluorescent due to efficient non-radiative decay. |

Note: Data is for the closely related tetraphenylporphyrin (TPP) system to illustrate the profound effect of the Ni(II) ion. The behavior of meso-Tetratolylporphyrin-Ni(II) is expected to be similar.

Fluorescence Emission Characteristics

When fluorescence can be detected from Ni(II) porphyrins, it typically mirrors the Q-band region of the absorption spectrum, corresponding to the S1 → S0 transition. scielo.br However, these emissions are often broad and significantly red-shifted compared to more fluorescent metalloporphyrins like zinc(II) derivatives. ias.ac.inresearchgate.net The replacement of phenyl groups with other aryl groups like furyl has been shown to cause large red shifts and broadening of fluorescence bands, indicating that the meso-substituents considerably alter the electronic properties and subsequent emission characteristics. ias.ac.inresearchgate.net For meso-Tetratolylporphyrin-Ni(II), any observable emission would be expected in the 600-800 nm range, but its intensity would be exceedingly low due to the quenching effects of the nickel center. scielo.br

Spin State Equilibrium and Dynamics of Nickel(II) Center

A key feature of nickel(II) porphyrins is the equilibrium between different spin states of the central Ni(II) ion. mdpi.com This equilibrium is highly sensitive to the coordination environment of the metal.

In the absence of coordinating axial ligands, meso-Tetratolylporphyrin-Ni(II) exists in a four-coordinate, square-planar geometry. In this configuration, the Ni(II) ion is in a diamagnetic, low-spin state (S=0). nih.gov The d-electrons are paired, with the d(z²) orbital being doubly occupied. mdpi.com

Upon the introduction of one or two axial ligands (such as pyridine, ammonia (B1221849), or even water molecules), the complex can transition to a five- or six-coordinate geometry. nih.gov This coordination event forces a change in the electronic configuration of the nickel center. An electron is promoted from the d(z²) orbital to the d(x²-y²) orbital, resulting in a paramagnetic, high-spin state (S=1) with two unpaired electrons. nih.gov This phenomenon is known as Coordination-Induced Spin-State Crossover (CISCO). researchgate.net This change is spectroscopically observable, often causing a shift in the Soret band. nih.gov The equilibrium between the low-spin and high-spin forms can be influenced by factors such as temperature, solvent polarity, and the concentration of the axial ligand. mdpi.com

Table 3: Spin State of meso-Tetratolylporphyrin-Ni(II) under Various Conditions

| Coordination Environment | Coordination Number | Geometry | Ni(II) Spin State | Magnetic Property |

|---|---|---|---|---|

| Non-coordinating solvent | 4 | Square-planar | Low-spin (S=0) | Diamagnetic |

| With one axial ligand (e.g., Pyridine) | 5 | Square-pyramidal | High-spin (S=1) | Paramagnetic |

Aggregation Phenomena and Supramolecular Assembly in Solution

Porphyrins, particularly those with charged or polar substituents, can self-assemble in solution to form larger supramolecular structures.

J-Aggregate Formation and Spectroscopic Signatures

In aqueous solutions, cationic derivatives of meso-tetratolylporphyrins can form aggregates driven by a combination of electrostatic and hydrophobic interactions. acs.org A specific and well-studied form of this assembly is the J-aggregate. J-aggregates are characterized by a parallel, "side-by-side" or "edge-to-edge" arrangement of the porphyrin molecules. acs.orgmdpi.com

This specific arrangement leads to strong electronic coupling between the transition dipole moments of the constituent porphyrin units. nih.gov The primary spectroscopic signature of J-aggregate formation is a distinct change in the UV-Vis absorption spectrum. The typically broad Soret band of the monomeric porphyrin is replaced by a new, intense, and unusually sharp band that is significantly red-shifted (bathochromic shift). acs.orgmdpi.com For instance, a Soret band around 420-430 nm for the monomer might shift to 490 nm or beyond in the J-aggregate. nih.gov The formation and stability of these J-aggregates are highly dependent on experimental conditions such as concentration, pH, temperature, and ionic strength of the solution. acs.orgnih.gov

Influence of Substituents and Environmental Factors on Aggregation

The aggregation of meso-Tetratolylporphyrin-Ni(II) and related porphyrin compounds is a complex phenomenon significantly directed by the interplay between the intrinsic properties of the molecule, such as its peripheral substituents, and external environmental conditions, particularly the nature of the solvent.

Substituent Effects: The electronic character of substituents at the meso positions of the porphyrin macrocycle plays a crucial role in dictating aggregation behavior. The introduction of electron-donating groups, like the tolyl groups in meso-Tetratolylporphyrin-Ni(II), or electron-withdrawing groups alters the intermolecular forces and the stacking geometry of the porphyrin units. Studies on analogous tetraphenylporphyrin (TPP) derivatives show that electron-donating substituents can lead to different spectral shifts compared to electron-w-ithdrawing groups when aggregation is induced. core.ac.uk For instance, the formation of J-aggregates, characterized by a side-by-side arrangement, is sensitive to these electronic perturbations which influence the excitation energy of the aggregate. core.ac.uk The aggregation properties of cationic tetratolylporphyrins are governed by a balance of electrostatic and hydrophobic interactions, with the specific nature of the cationic substituent influencing the final aggregated structure. core.ac.uk

Environmental Factors (Solvent Effects): The solvent environment is a primary driver for the aggregation of water-insoluble porphyrins like meso-Tetratolylporphyrin-Ni(II). Aggregation is commonly induced by utilizing a mixture of a "good" solvent, in which the porphyrin is soluble, and a "bad" or "poor" solvent (a non-solvent). nih.govnih.gov This change in solvent composition reduces the solubility of the porphyrin, promoting self-assembly through hydrophobic effects to minimize contact with the unfavorable solvent.

The morphology of the resulting aggregates is highly dependent on the specific solvents used. For example, the use of solvent mixtures such as Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) with water can lead to distinct aggregation behaviors and aggregate structures. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can direct the formation of different types of aggregates, such as H-aggregates (face-to-face stacking) or J-aggregates (edge-to-edge stacking), which are identifiable by characteristic blue or red shifts in their absorption spectra, respectively. core.ac.uk The process of solvent evaporation from a thin film can also induce self-organization, with the final morphology, such as microrods or spherical structures, being dictated by the solvent system employed. nih.gov This phenomenon, where aggregation in the presence of a non-solvent leads to enhanced fluorescence, is known as aggregation-induced emission (AIE). nih.govnih.gov

Table 1: Influence of Factors on Porphyrin Aggregation

| Influencing Factor | Observation | Consequence | Reference |

|---|---|---|---|

| Substituent Nature | Electron-donating vs. electron-withdrawing groups at meso-positions. | Alters intermolecular interactions and stacking geometry (e.g., J-aggregates), leading to different spectral shifts in the Soret and Q-bands. | core.ac.uk |

| Solvent Environment | Utilizing "good-bad" solvent mixtures (e.g., THF/water, DCM/water). | Induces aggregation via hydrophobic effect. The specific solvent system controls the morphology (e.g., microrods, spheres) and type of aggregate (H- vs. J-type). | core.ac.uknih.gov |

| Ionic Strength & Temperature | Changes in the ionic strength and temperature of aqueous solutions for charged porphyrins. | Affects the balance of electrostatic and hydrophobic forces, controlling the formation and structure of aggregates. | core.ac.uk |

Correlation of Electronic and Photophysical Data with Molecular Structure

The electronic and photophysical properties of meso-Tetratolylporphyrin-Ni(II) are intrinsically linked to its unique molecular structure, including the central nickel(II) ion, the conjugated macrocycle, and the peripheral tolyl substituents.

Molecular Structure and Electronic Spectra: The core structure of a nickel(II) porphyrin involves a Ni(II) ion coordinated within a highly conjugated, aromatic macrocycle. This arrangement gives rise to the characteristic electronic absorption spectrum, dominated by an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region. eie.gr The small ionic radius of the Ni(II) ion often induces a non-planar, ruffled distortion of the porphyrin macrocycle. researchgate.netnih.gov This ruffling, along with the electronic effects of the meso-tolyl groups, modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO). Density Functional Theory (DFT) calculations on related Ni(II) porphyrins show that this distortion can affect bond lengths and angles within the core, which in turn influences the electronic transitions and spectral properties. nih.govmdpi.com For instance, DFT studies reveal that even though the ground state of Ni(II) porphyrins may be single-reference, the introduction of the nickel ion causes significant ruffling that alters the core size and pyrrole (B145914) tilt angles. researchgate.netnih.gov

Substituent and Central Metal Effects: The tolyl groups at the meso-positions exert electronic and steric effects. Electronically, they act as weak electron-donating groups, subtly modifying the electron density of the porphyrin π-system. While studies on various meso-substituted porphyrins indicate that singlet excited-state energies are often not significantly affected by substituents, the redox potentials can be strongly dependent on their electron-donating or electron-withdrawing nature. nih.govub.edunih.gov The central Ni(II) metal ion is paramount in defining the photophysical behavior. Due to the presence of low-lying d-orbitals, Ni(II) porphyrins typically exhibit very rapid and efficient non-radiative decay from their excited states, a phenomenon often referred to as the "heavy-atom effect". nih.gov This leads to extremely low fluorescence quantum yields and very short excited-state lifetimes, often on the picosecond timescale. nih.govnih.gov Ultrafast spectroscopic studies on Ni(II) porphyrins have shown that following photoexcitation to the Soret band, the molecule undergoes rapid internal conversion and intersystem crossing, often mediated by charge-transfer states, to populate a ligand-field (d,d) excited state which then decays non-radiatively to the ground state. nih.govacs.org The specific conformation and orientation of peripheral substituents can also influence the stability of conformers and the precise lifetime of these excited states. nih.gov

Table 2: Correlation of Structural Features with Electronic and Photophysical Properties of Ni(II) Porphyrins

Electrochemical Behavior and Redox Chemistry of Meso Tetratolylporphyrin Ni Ii

Cyclic Voltammetry and Differential Pulse Voltammetry Investigations

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox behavior of species like Ni(II)TTP. In a typical CV experiment, the potential applied to a working electrode is scanned linearly from an initial value to a switching potential and then back again. The resulting current is plotted against the applied potential, producing a voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the electroactive species. For a reversible electrochemical process, both an anodic (oxidation) and a cathodic (reduction) peak are observed for a given redox couple. The peak current in cyclic voltammetry is described by the Randles-Sevcik equation, which relates the current to the concentration of the analyte, the diffusion coefficient, and the scan rate. libretexts.org

DPV is a related technique that offers enhanced sensitivity by superimposing potential pulses on a linear potential ramp. This method effectively minimizes the background capacitive current, resulting in well-defined peaks that are ideal for determining redox potentials with high precision. Investigations of Ni(II) porphyrins often employ these techniques in non-aqueous solvents, such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF), with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆).

Studies on Ni(II) porphyrins modified for surface attachment have utilized CV, DPV, and Osteryoung square-wave voltammetry (OSWV) to characterize the redox-active monolayers. onlineacademicpress.com In solution-phase studies, CV at various scan rates can reveal the nature of the electron transfer, whether it is a simple diffusion-controlled process or complicated by subsequent chemical reactions or adsorption at the electrode surface. libretexts.org For many Ni(II) porphyrins, the electron transfer processes are diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate.

Characterization of Oxidation and Reduction Potentials

The redox chemistry of Ni(II)TTP involves multiple electron transfer steps. Typically, these compounds can undergo two successive one-electron oxidations and two one-electron reductions. The first oxidation and reduction events are generally centered on the porphyrin macrocycle, leading to the formation of a π-cation radical ([Ni(II)TTP]⁺•) and a π-anion radical ([Ni(II)TTP]⁻•), respectively. The second oxidation and reduction steps produce the dication and dianion.

The table below presents typical redox potentials for the closely related Ni(II)TPP in dichloromethane, which serve as a reliable baseline for understanding the redox behavior of Ni(II)TTP. The potentials are usually reported versus a standard reference electrode, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple or a silver/silver chloride (Ag/AgCl) electrode.

Table 1: Representative Redox Potentials of Ni(II) Tetraphenylporphyrin (B126558) (NiTPP) in CH₂Cl₂ This data is for the analogous compound Ni(II)TPP and serves as a close approximation for Ni(II)TTP.

Source: Data compiled from general values in porphyrin electrochemistry literature. Exact values vary with experimental conditions.

In some cases, particularly with electron-donating substituents or in specific solvent systems, the oxidation of the Ni(II) center to Ni(III) can occur. For one Ni(II) porphyrin complex in DMF, a reversible redox couple attributed to Ni(II)/Ni(III) was observed at -0.11 V vs. Ag/Ag⁺. nih.gov

Influence of Meso-Substituents on Redox Properties

The electronic nature of the substituents at the meso positions of the porphyrin ring profoundly influences the redox potentials. The four p-tolyl groups in Ni(II)TTP distinguish it from Ni(II)TPP. The methyl group on the phenyl ring is a weak electron-donating group (EDG) through an inductive and hyperconjugation effect.

Compared to the unsubstituted phenyl groups of NiTPP, the electron-donating tolyl groups increase the electron density on the porphyrin π-system. This has two primary effects:

Oxidation becomes easier: By donating electron density to the ring, the tolyl groups destabilize the neutral state relative to the oxidized state. Consequently, less energy is required to remove an electron, causing the oxidation potentials to shift to less positive (more negative) values compared to NiTPP.

Reduction becomes more difficult: The increased electron density on the macrocycle makes the addition of an electron less favorable. This results in the reduction potentials shifting to more negative values compared to NiTPP.

Studies on various meso-substituted porphyrins confirm this trend. Porphyrins with electron-withdrawing groups (EWGs) like nitro or formyl show an enhanced facility for reduction (less negative potentials), while those with electron-donating groups like amino or methoxy (B1213986) show the opposite effect. The electrochemical behavior of metalloporphyrins is determined by a combination of factors including the planarity of the ring, the central metal ion, and the electronic effects of substituents.

Electron Transfer Mechanisms and Pathways

The electrochemical oxidation or reduction of Ni(II)TTP initiates a cascade of electron transfer events. The initial one-electron oxidation typically occurs at the porphyrin ligand, yielding a π-cation radical. This species, [Ni(II)TTP]⁺•, is often stable on the timescale of a CV experiment. However, under conditions of bulk electrolysis, this radical can be highly reactive.

The subsequent reaction pathways of the π-cation radical are sensitive to the solvent, the presence of nucleophiles, and the experimental configuration. For example, electrochemical oxidation of a closely related triaryl-substituted Ni(II) porphyrin showed that the pathway could lead to different products:

In the presence of a nucleophile like chloride, a meso-chlorinated porphyrin can be formed.

In a non-nucleophilic solvent like a CH₂Cl₂-CH₃CN mixture, the radical can undergo coupling reactions with another radical, leading to the formation of meso-β linked dimers.

In a solvent like DMF, which may contain trace water, hydroxylation at a meso-position can occur to yield a hydroxyporphyrin. johnshopkins.edu

These pathways highlight that the initial electron transfer from the porphyrin ring creates a reactive intermediate whose fate is dictated by the chemical environment. In some systems, an internal electron transfer can occur, where an initial ligand-centered radical rearranges to a metal-centered one, for instance, from [Ni(II)P⁺•] to [Ni(III)P]. This process is influenced by the solvent and the specific geometry of the complex.

Table of Compounds Mentioned

Theoretical and Computational Chemistry Studies of Meso Tetratolylporphyrin Ni Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for investigating porphyrin-based systems due to its favorable balance of computational cost and accuracy. nih.gov It is extensively used to predict a wide range of properties for meso-Tetratolylporphyrin-Ni(II) and its analogues. mdpi.comnih.gov

Geometry Optimization and Electronic Structure Prediction

DFT calculations are employed to determine the most stable three-dimensional structure of meso-Tetratolylporphyrin-Ni(II) by finding the minimum energy geometry. In its typical ground state, the molecule features a four-coordinate Ni(II) ion situated within the central cavity of a largely planar 24-membered porphyrin ring. nih.gov The nickel ion is bonded to the four nitrogen atoms of the pyrrole (B145914) rings, with typical Ni-N bond distances calculated to be approximately 1.946 Å to 1.951 Å. nih.gov The tolyl groups attached at the meso positions are twisted with respect to the mean plane of the porphyrin core.

Analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding the molecule's reactivity and spectral properties. For related Ni(II)-porphyrin complexes, the highest occupied molecular orbital (HOMO) is primarily composed of contributions from the Ni(II) ion and the porphyrin ring's nitrogen atoms. mdpi.com This distribution is fundamental to the molecule's role in electron transfer processes.

Analysis of Chemical Potential, Global Hardness, Mulliken Electronegativity, Global Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative framework for predicting the chemical behavior of meso-Tetratolylporphyrin-Ni(II). These indices help in assessing the molecule's stability and reactivity.

Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system.

Global Hardness (η) : Measures the resistance to change in electron distribution.

Mulliken Electronegativity (χ) : Represents the molecule's ability to attract electrons.

Global Softness (S) : The reciprocal of global hardness, indicating how easily the molecule will undergo electronic change.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the following equations, based on the energies of the HOMO (E_H) and LUMO (E_L):

μ = (E_H + E_L) / 2

η = (E_L - E_H) / 2

χ = -μ

S = 1 / (2η)

ω = μ² / (2η)

The following table presents representative values for these descriptors as calculated for a generic Ni(II)-porphyrin complex using DFT methods.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_H | -5.433 |

| LUMO Energy | E_L | -5.328 |

| Energy Gap | ΔE | 0.105 |

| Chemical Potential | μ | -5.380 |

| Mulliken Electronegativity | χ | 5.380 |

| Global Hardness | η | 0.0525 |

| Global Softness | S | 9.524 |

| Electrophilicity Index | ω | 275.66 |

| Table based on methodologies and data presentation from similar metal complexes. bendola.com |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing a detailed picture of bonding and orbital interactions. sphinxsai.comnih.gov For meso-Tetratolylporphyrin-Ni(II), NBO analysis reveals significant charge delocalization across the conjugated π-system of the porphyrin ring.

Molecular Dynamics Simulations to Investigate Intermediates and Reaction Pathways

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into conformational changes and reaction mechanisms that are not accessible from static calculations. mdpi.comnih.gov For systems involving Ni(II) porphyrins, MD simulations can track the formation and evolution of reaction intermediates. mdpi.com

For example, in studies of the hydrogen evolution reaction (HER) catalyzed by related Ni(II) porphyrin hydrides, MD simulations have been used to model the dissociation of H₂ molecules from the metal center. mdpi.comnih.gov These simulations show that the process involves overcoming a significant energy barrier and occurs on a femtosecond timescale (e.g., 150 fs to 2400 fs), depending on the specific structure of the complex. mdpi.comnih.gov Such studies are critical for understanding the dynamic aspects of catalytic cycles involving meso-Tetratolylporphyrin-Ni(II).

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules and predicting their photophysical behavior. nih.govaps.org It is used to simulate the electronic absorption spectra of meso-Tetratolylporphyrin-Ni(II), including the characteristic Soret (B) and Q-bands that arise from π-π* transitions within the porphyrin macrocycle. nih.gov

TD-DFT calculations can accurately predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov This information is vital for understanding the molecule's potential as a photosensitizer, as the efficiency of processes like intersystem crossing to the triplet state and subsequent energy transfer (e.g., to molecular oxygen) depends on these energy levels. nih.gov

Computational Modeling of Reaction Mechanisms (e.g., Catalysis, Sensing)

Computational modeling, primarily using DFT, is essential for elucidating the detailed mechanisms of reactions where meso-Tetratolylporphyrin-Ni(II) acts as a catalyst or sensor. uio.no By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction pathways and identify the rate-determining steps. uio.no

In the context of catalysis, studies on similar Ni(II) porphyrins have provided detailed mechanistic insights into reactions like the hydrogen evolution reaction. mdpi.comnih.gov These models explore how the steric and electronic effects of meso-substituents influence the binding of substrates and the energetics of the catalytic cycle. mdpi.com For sensing applications, computational models can investigate the interaction between the porphyrin and target analytes, such as the adsorption of gas molecules like nitrogen dioxide (NO₂). researchgate.net These calculations help to identify the most favorable binding sites and explain the electronic changes that lead to a detectable signal.

Investigation of Steric and Electronic Effects of Meso-Substituents on Reactivity and Structure

The substitution at the meso positions of the porphyrin macrocycle profoundly influences the structural, electronic, and reactivity properties of the central metal ion. In meso-Tetratolylporphyrin-Ni(II), the four tolyl groups are pivotal in defining the molecule's three-dimensional conformation and the electronic environment of the nickel(II) center. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these intricate relationships.

The steric bulk of the tolyl groups at the meso positions forces a non-planar conformation upon the porphyrin ring. This distortion is a direct consequence of the steric repulsion between the hydrogen atoms of the tolyl groups and the hydrogen atoms at the β-positions of the pyrrole rings. This steric strain is typically relieved by out-of-plane distortions of the porphyrin macrocycle, most commonly a "ruffled" or "saddled" conformation. In a ruffled distortion, adjacent pyrrole rings are tilted in opposite directions with respect to the mean porphyrin plane.

Computational studies on related meso-tetrasubstituted nickel(II) porphyrins provide insight into the structural parameters of meso-Tetratolylporphyrin-Ni(II). For instance, DFT calculations on Ni(II) tetraphenylporphyrin (B126558) (NiTPP), a closely related compound, show a ruffled conformation. The small size of the Ni(II) ion, which prefers a shorter coordination bond length, contributes to this ruffling. This distortion allows the pyrrole nitrogen atoms to move closer to the nickel center, optimizing the Ni-N bond lengths. Systematic theoretical studies on a series of metal meso-tetraphenylporphines have shown that the calculated Ni-N bond distance in NiTPP is approximately 1.97 Å. researchgate.net The presence of the methyl group on the phenyl ring in the tolyl substituent is expected to introduce additional steric bulk, potentially leading to a more pronounced non-planar distortion compared to NiTPP.

Computational studies on Ni(II) porphyrins with different meso-substituents have shown that these groups can modulate the energies of the frontier molecular orbitals (HOMO and LUMO) of the porphyrin. This, in turn, affects the electronic absorption spectra and the redox potentials of the complex. The electron-donating nature of the tolyl groups in meso-Tetratolylporphyrin-Ni(II) would be expected to raise the energy of the HOMO, making the porphyrin easier to oxidize compared to its unsubstituted or electron-withdrawing group-substituted counterparts.

The reactivity of the nickel center is also intimately linked to the steric and electronic effects of the meso-substituents. The non-planar distortion of the porphyrin core can affect the accessibility of the axial coordination sites of the nickel ion. A highly ruffled or saddled conformation can sterically hinder the approach of axial ligands. Furthermore, the electronic effects of the tolyl groups can modulate the Lewis acidity of the nickel center, influencing its affinity for axial ligands. Studies on the axial coordination of ligands to nickel(II) porphyrins have shown that both steric hindrance and the basicity of the incoming ligand play crucial roles. rsc.org

The steric and electronic properties endowed by the meso-tolyl substituents also impact the catalytic activity of the complex. For instance, in reactions such as the electrochemical reduction of CO2 or the oxygen evolution reaction, the ability of the nickel center to adopt different oxidation states and coordinate substrates is critical. The electron-donating tolyl groups can influence the redox potentials of the Ni(II)/Ni(I) and Ni(II)/Ni(III) couples, while the steric environment around the metal center can affect substrate binding and product release.

Interactive Data Table: Calculated Structural Parameters of Ni(II) Porphyrin Analogs

| Compound | Method | Ni-N Bond Length (Å) | Out-of-Plane Distortion (Dihedral Angle, degrees) | Reference |

| Ni(II) tetraphenylporphyrin (NiTPP) | DFT | 1.97 | Ruffled | researchgate.net |

| Ni(II) octaethylporphyrin (NiOEP) | DFT | ~1.96-1.97 | Ruffled | |

| Ni(II) tetrakis(pentafluorophenyl)porphyrin | DFT | Varies with stereoisomer | Significant changes in Ni-N bond lengths and angles |

Note: The out-of-plane distortion is a complex parameter and is often described by the displacement of atoms from the mean plane of the porphyrin. The dihedral angle is a simplified representation.

Interactive Data Table: Calculated Electronic Properties of Substituted Ni(II) Porphyrins

| Compound/System | Property | Observation | Implication for meso-Tetratolylporphyrin-Ni(II) | Reference |

| Ni(II) Porphyrins | Ni 3d-Ligand 2p π-type covalent bonding | Metal-to-ligand charge transfer (back-donation) | Tolyl groups will influence the extent of back-donation. | researchgate.net |

| Ni(II) alkylthioporphyrins | Electronic effects of substituents | Significant red shift of B and Q bands in absorption spectra | Tolyl groups are expected to cause a red shift compared to unsubstituted porphyrin. | nih.gov |

| meso-substituted porphyrins | Reactivity | Stability and reactivity of metalloporphyrin complex formation is influenced by meso-substituents. | Tolyl groups will dictate the reactivity profile of the complex. |

These tables highlight the significant role that meso-substituents play in determining the fundamental properties of Ni(II) porphyrins. The steric bulk of the tolyl groups in meso-Tetratolylporphyrin-Ni(II) induces a non-planar conformation, which in turn influences the coordination environment of the nickel center. Concurrently, the electronic-donating nature of the tolyl groups modulates the electronic structure and reactivity of the complex. The interplay of these steric and electronic effects is crucial for understanding and predicting the behavior of this compound in various applications, from catalysis to materials science.

Applications of Meso Tetratolylporphyrin Ni Ii in Catalysis

Photocatalytic Applications

In photocatalysis, meso-Tetratolylporphyrin-Ni(II) functions primarily as a photosensitizer. Upon absorption of visible light, the porphyrin is promoted to an excited state, initiating subsequent energy or electron transfer processes that drive chemical reactions.

Catalytic Degradation of Organic Dyes (e.g., Methylene (B1212753) Blue, Methyl Orange)

Metalloporphyrins, including nickel(II) complexes, are effective catalysts for the degradation of persistent organic pollutants like methylene blue (MB) and methyl orange (MO) found in industrial wastewater. researchgate.netmorressier.com When used as a photosensitizer, often supported on a semiconductor material like titanium dioxide (TiO₂), the nickel porphyrin absorbs visible light, a region of the spectrum where TiO₂ is not active. advancedbiochemicals.comnih.gov

The general mechanism involves the following steps:

The porphyrin absorbs a photon, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

The excited porphyrin can then transfer an electron to the conduction band of the semiconductor (e.g., TiO₂). nih.gov

This injected electron reacts with adsorbed oxygen to produce superoxide (B77818) radicals (•O₂⁻).

Simultaneously, the oxidized porphyrin is regenerated while the hole in the valence band of the semiconductor reacts with water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). morressier.comresearchgate.net

These reactive oxygen species (ROS), particularly the •OH radical, are powerful oxidizing agents that attack and break down the complex structures of organic dyes into simpler, less harmful compounds like CO₂ and H₂O. morressier.commdpi.com

The efficiency of degradation is influenced by several factors, including catalyst dosage, pH of the solution, and the initial concentration of the dye. researchgate.netnih.gov While specific data for meso-Tetratolylporphyrin-Ni(II) is not extensively detailed, the performance of similar metalloporphyrin-based systems provides insight into its potential efficacy.

Table 1: Representative Photocatalytic Degradation Efficiency using Metalloporphyrin-based Catalysts

| Catalyst System | Target Dye | Light Source | Degradation Efficiency | Reaction Time | Reference |

| CuP-TiO₂ | Methyl Orange | UV/Visible | ~95% | 120 min | advancedbiochemicals.com |

| TCPP/CuPOM/TiO₂ Film | Methylene Blue | Visible | ~49% | Not Specified | nih.gov |

| Ag/TiO₂ | Methyl Orange | Xenon Lamp | >90% (synergistic w/ ultrasound) | Not Specified | mdpi.com |

| Ti₃C₂-TiO₂ | Methyl Orange | Solar Light | ~99% | 40 min | |

| NiO/Ag/TiO₂ | Methylene Blue | Visible | 93.15% | 60 min |

This table presents data from various metalloporphyrin and related catalyst systems to illustrate typical performance in dye degradation. TCPP = Tetra(4-carboxyphenyl)porphyrin; CuP = Copper Porphyrin; POM = Polyoxometalate.

Photo-Redox Catalysis and Photosensitizer Properties

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and porphyrins are excellent candidates for this role due to their strong absorption in the visible spectrum. A photocatalyst, upon light absorption, is promoted to an excited state, becoming a potent oxidant or reductant capable of engaging in single-electron transfer (SET) with organic substrates.

The photophysical and electrochemical properties of meso-substituted porphyrins can be finely tuned by altering the peripheral substituents and the central metal ion. The electron-donating tolyl groups at the meso positions of meso-Tetratolylporphyrin-Ni(II) influence the redox potentials of the porphyrin ring. The central Ni(II) ion also plays a crucial role. Due to the presence of partially occupied d-orbitals, Ni(II) porphyrins often exhibit no significant fluorescence, as the excited state energy is rapidly dissipated through non-radiative decay pathways. This property makes them more suited for applications involving energy transfer or pathways where long-lived fluorescent states are not required.

The ability of the excited state to be reduced or oxidized determines its role in a catalytic cycle. For instance, an excited photocatalyst ([*PC]) can be reductively quenched by a substrate, accepting an electron to form a radical anion (PC•⁻), or it can be oxidatively quenched, donating an electron to form a radical cation (PC•⁺). The redox potentials in the excited state are key parameters for predicting the feasibility of these processes. The introduction of specific substituents can tune these potentials, enhancing the catalyst's ability to participate in either reductive or oxidative quenching cycles. Porphyrins have been successfully used as photosensitizers to generate singlet oxygen, a key reactive species in photodynamic therapy and certain photo-oxidation reactions.

Chemical Transformation Catalysis

Beyond light-driven reactions, meso-Tetratolylporphyrin-Ni(II) can catalyze fundamental chemical transformations directly through the reactivity of its metallic center.

Olefination Reactions of Carbonyl Compounds

The use of meso-Tetratolylporphyrin-Ni(II) as a direct catalyst for the olefination of carbonyl compounds is not extensively documented in mainstream chemical literature. Olefination reactions, such as the conversion of aldehydes or ketones to alkenes, are typically achieved through classic methods like the Wittig reaction or the McMurry coupling, the latter of which characteristically uses low-valent titanium reagents. While porphyrins containing functional groups like meso-formyl groups can undergo reactions with organometallic reagents, their role as a catalyst for a general olefination reaction is less established.

Hydrogen Evolution Reaction (HER)

The production of hydrogen (H₂) from protons via the hydrogen evolution reaction (HER) is a cornerstone of renewable energy strategies. Nickel(II) porphyrins have been identified as effective and earth-abundant molecular electrocatalysts for this transformation. The catalytic cycle generally involves the reduction of the Ni(II) center and subsequent protonation steps to form nickel hydride intermediates (e.g., Ni(III)-H or Ni(II)-H⁻).

The mechanism can be influenced by the steric and electronic properties of the porphyrin ligand. Substituents at the meso-position, such as the tolyl groups in meso-Tetratolylporphyrin-Ni(II), can create steric bulk around the active site. This can affect the reaction pathway, for instance, by favoring an intramolecular (heterolytic) pathway for H₂ formation from a single metal center over a bimolecular (homolytic) pathway involving two catalyst molecules. Furthermore, the electronic nature of the substituents modulates the redox potentials of the nickel center, which in turn affects the overpotential required for the reaction. For example, meso-functionalization with an electron-withdrawing formyl group has been shown to anodically shift the onset potential for HER, lowering the energy barrier for the reaction.

Table 2: Performance Metrics for Selected Nickel-Based HER Catalysts

| Catalyst | Acid Source | Overpotential (mV) | Turnover Frequency (TOF) (s⁻¹) | Mechanism Type | Reference |

| Cu(II)TFP | Benzoic Acid | Not specified | 5.79 x 10³ (k_app, M⁻¹s⁻¹) | ECEC | |

| [Ni(OEP-CHO)] | TFA | 381 mV (anodic shift vs. Ni(OEP)) | Not specified | Not specified | |

| Ni Complex 1 (heteroleptic) | TFA | Not specified | 195.7 h⁻¹ (photocatalytic) | ECEC (suggested) | |

| Ni Complex 2 (heteroleptic) | TFA | Not specified | 71 h⁻¹ (photocatalytic) | ECEC (suggested) |

This table includes data for various nickel porphyrin and related complexes to illustrate typical HER performance. TFP = tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin; OEP-CHO = 5-formyloctaethylporphyrin; TFA = Trifluoroacetic acid; ECEC = Electrochemical-Chemical-Electrochemical-Chemical.

Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are a pillar of modern synthetic chemistry, enabling the formation of C-C, C-N, C-O, and C-S bonds. The field has been further advanced by the merger of nickel catalysis with photoredox catalysis, which allows for the generation of key nickel catalytic intermediates under mild conditions using visible light.

In these systems, meso-Tetratolylporphyrin-Ni(II) would serve as the nickel catalyst, with the porphyrin acting as a tetradentate ligand. The catalytic cycle typically involves changes in the oxidation state of the nickel center (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles). The porphyrin ligand stabilizes these various oxidation states and modulates the reactivity of the metal center. For example, in a photoredox-mediated cycle, a photocatalyst absorbs light and reduces a Ni(II)-precursor to a reactive Ni(I) or Ni(0) species. This species can then undergo oxidative addition with an electrophile (e.g., an aryl halide), followed by transmetalation or reaction with a nucleophile and subsequent reductive elimination to form the desired product and regenerate the nickel catalyst. The steric and electronic environment provided by the tetratolylporphyrin ligand is critical for facilitating these elementary steps and preventing unwanted side reactions.

Mechanistic Studies of Catalytic Processes

The catalytic prowess of meso-Tetratolylporphyrin-Ni(II) is rooted in the intricate electronic and structural dynamics of the molecule during a reaction. Mechanistic studies, often employing a combination of electrochemical techniques, spectroscopy, and computational modeling, have begun to unravel the complex pathways through which this catalyst operates. These investigations are crucial for optimizing reaction conditions and for the rational design of next-generation catalysts. The following sections delve into the mechanistic details of catalytic processes involving meso-Tetratolylporphyrin-Ni(II) and its analogues, focusing on key reactions such as hydrogen evolution, oxygen reduction, and carbon dioxide reduction.

Hydrogen Evolution Reaction (HER)

The electrocatalytic and photocatalytic hydrogen evolution reactions are areas where nickel porphyrins, including meso-Tetratolylporphyrin-Ni(II), have shown significant promise. The mechanism of HER is generally understood to proceed through a series of proton-coupled electron transfer (PCET) steps.

Computational studies using Density Functional Theory (DFT) on related Ni(II) porphyrins have provided significant insights into the HER mechanism. mdpi.com These studies suggest that the process is profoundly influenced by the nature of the meso-substituents. mdpi.com For instance, the steric hindrance and electronic effects of the tolyl groups in meso-Tetratolylporphyrin-Ni(II) are expected to play a critical role in the catalytic cycle.

The catalytic cycle for HER typically involves the following key steps:

Reduction of Ni(II) to Ni(I): The catalytic cycle is initiated by the reduction of the central nickel ion from the +2 to the +1 oxidation state. This step is often observed in cyclic voltammetry as a reversible or quasi-reversible reduction wave. For a related compound, Ni(II) 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin, an irreversible reduction wave is observed, suggesting a subsequent chemical reaction of the reduced porphyrin. nih.gov

Protonation: The reduced Ni(I) species is then protonated by a proton source in the reaction medium, leading to the formation of a nickel hydride intermediate, either a Ni(III)-H or a Ni(II)-H species depending on the electronic structure.

Further Reduction and H₂ Formation: This hydride intermediate can then follow one of two primary pathways to release molecular hydrogen:

Homolytic Route: Two Ni-H species can react with each other to produce H₂ and regenerate two Ni(I) or Ni(II) catalysts.

Heterolytic Route: The Ni-H intermediate can be further protonated, leading to the direct release of H₂ and the regeneration of the Ni(II) or Ni(III) catalyst.

Studies on meso-functionalized nickel porphyrins have highlighted the importance of the substituent in facilitating these steps. For example, a meso-formyl functionalized nickel(II) octaethylporphyrin was shown to act as a proton-shuttling relay, lowering the energy barrier for HER. nih.gov This suggests that the tolyl groups in meso-Tetratolylporphyrin-Ni(II), while not as actively involved as a formyl group, can still influence the local environment for proton and electron transfer through their steric and electronic properties.

Table 1: Key Mechanistic Data for HER with Related Nickel Porphyrins

| Catalyst | Mechanistic Feature | Observation/Technique | Reference |

| Ni(II) tetrakis(pentafluorophenyl)porphyrin | Influence of meso-substituents | DFT calculations show steric hindrance affects H₂ formation pathway. | mdpi.com |

| Ni(II) 5,10,15,20-tetrakis(4-fluoro-2,6-dimethylphenyl)porphyrin | Initial reduction step | Irreversible reduction wave in cyclic voltammetry. | nih.gov |

| 5-formyloctaethylporphyrin-nickel(II) | Ligand-assisted mechanism | Formyl group acts as a proton shuttle, facilitating PCET. | nih.gov |

Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction is another critical process where metalloporphyrins, including nickel-containing ones, are investigated as catalysts. The mechanism of ORR can proceed through either a direct 4-electron pathway to water or a 2-electron pathway to hydrogen peroxide.

For metalloporphyrins, the ORR mechanism is often described as either associative or dissociative. nih.govrsc.orgresearchgate.net

Associative Mechanism: The O₂ molecule binds to the metal center and is then sequentially protonated and reduced.

Dissociative Mechanism: The O₂ molecule first dissociates on the catalyst surface, and the resulting oxygen atoms are then reduced.

DFT calculations on tetramethyl metalloporphyrins supported on MoS₂ have shown that for Ni, the rate-limiting step in the associative mechanism is the first hydrogenation step. nih.govrsc.orgresearchgate.net The presence of a support material can significantly reduce the activation barrier for the ORR. nih.govrsc.orgresearchgate.net While these studies are on a slightly different porphyrin and a supported system, the fundamental steps are likely to be similar for meso-Tetratolylporphyrin-Ni(II).

The proposed catalytic cycle for ORR catalyzed by a Ni(II) porphyrin generally involves:

Reduction of Ni(II) to Ni(I) or Ni(0): The catalyst is first reduced to a more electron-rich state.

Oxygen Binding: The reduced nickel center binds with an O₂ molecule.

Proton and Electron Transfer Steps: A series of proton and electron transfers lead to the cleavage of the O-O bond and the formation of water or hydrogen peroxide.

The electronic properties of the meso-substituents can influence the binding affinity of oxygen to the nickel center and the subsequent redox steps. The electron-donating nature of the tolyl groups in meso-Tetratolylporphyrin-Ni(II) would be expected to increase the electron density on the nickel center, potentially enhancing its reactivity towards oxygen.

Table 2: Mechanistic Insights into ORR from Related Metalloporphyrins

| Catalyst System | Key Mechanistic Finding | Method | Reference |

| Tetramethyl metalloporphyrin/MoS₂ (including Ni) | Rate-limiting step in associative mechanism is the first hydrogenation. | DFT calculations | nih.govrsc.orgresearchgate.net |

| Iron Tetraphenylporphyrin (B126558) | Rate-determining step is the protonation of the Fe(III)-superoxide intermediate. | Kinetic and thermochemical studies | nih.govresearchgate.net |

Carbon Dioxide Reduction

The electrocatalytic reduction of CO₂ to valuable chemicals like carbon monoxide (CO) or hydrocarbons is a highly sought-after transformation. While studies specifically on meso-Tetratolylporphyrin-Ni(II) are limited, research on related iron and cobalt porphyrins provides a framework for understanding the potential mechanism.

The catalytic cycle for CO₂ reduction by metalloporphyrins is generally believed to involve the following steps:

Reduction of the Metal Center: The Ni(II) center is reduced, typically by two electrons, to a formal Ni(0) state.

CO₂ Binding: The electron-rich Ni(0) center binds and activates a CO₂ molecule.

Protonation and C-O Bond Cleavage: The bound CO₂ is protonated, leading to the cleavage of a C-O bond and the formation of CO and water.

Studies on Fe porphyrins with different meso-substituents have demonstrated that the electronic properties of these substituents have a significant impact on the catalytic activity and selectivity. rsc.org Electron-withdrawing groups on the meso-phenyl rings make the Fe center more electron-deficient, hindering its ability to bind and activate CO₂. rsc.org Conversely, the electron-donating tolyl groups in meso-Tetratolylporphyrin-Ni(II) would be expected to enhance the electron density at the nickel center, thereby facilitating the binding and reduction of CO₂.

Applications of Meso Tetratolylporphyrin Ni Ii in Sensing Technologies

Electrochemical Sensing Applications

Electrochemical sensors based on meso-Tetratolylporphyrin-Ni(II) and related nickel porphyrins leverage the redox activity of the central nickel ion and the porphyrin ring. These sensors can detect analytes through changes in potential, current, or impedance upon interaction with the target species.

While direct studies on meso-Tetratolylporphyrin-Ni(II) are limited, research on closely related fused nickel(II) porphyrins provides strong evidence for their efficacy in detecting heavy metal ions. These porphyrin-based sensors operate on the principle of weak charge transfer interactions between the analyte and the porphyrin molecule. frontiersin.orgnih.gov For instance, a formyl-functionalized fused Ni(II) porphyrin has been shown to selectively interact with Cu(II), Fe(III), and Hg(II) ions. frontiersin.orgnih.gov The interaction induces a colorimetric change, allowing for visual detection, and can be quantified using UV-visible spectroscopy. frontiersin.org

The detection limits for these metal ions using a related fused Ni(II) porphyrin sensor are noteworthy, demonstrating the potential for high sensitivity. frontiersin.orgnih.gov

Table 1: Detection Limits of a Fused Ni(II) Porphyrin Sensor for Heavy Metal Ions

| Metal Ion | Detection Limit (ppm) |

|---|---|

| Copper(II) | 0.930 |

| Iron(III) | 2.231 |

| Mercury(II) | 0.718 |

Data sourced from studies on a closely related fused Ni(II) porphyrin. frontiersin.orgnih.gov

The reusability of such sensors is another significant advantage, as they can be recovered and used for multiple detection cycles. frontiersin.orgnih.gov

The detection of anions using nickel porphyrin derivatives often involves hydrogen bonding interactions and anion-induced deprotonation. frontiersin.orgnih.gov A fused Ni(II) porphyrin with an acidic –NH proton has demonstrated the ability to sense toxic anions like cyanide and fluoride. frontiersin.orgnih.gov The interaction with these anions leads to a distinct color change and alterations in the absorption spectrum. frontiersin.org

The sensing mechanism involves the deprotonation of the fused –NH group by the anion, which generates a negative charge that is stabilized through conjugation across the porphyrin macrocycle. frontiersin.org This process is responsible for the observable changes in the sensor's optical properties. frontiersin.org

Table 2: Detection Limits of a Fused Ni(II) Porphyrin Sensor for Anions

| Anion | Detection Limit (ppm) |

|---|---|

| Cyanide (CN⁻) | 2.13 |

| Fluoride (F⁻) | 3.15 |

Data sourced from studies on a closely related fused Ni(II) porphyrin. frontiersin.orgnih.gov

The ability to detect these anions at parts-per-million (ppm) levels highlights the potential of porphyrin-based sensors for environmental monitoring. frontiersin.orgnih.gov

Gas Sensing Applications (e.g., NO₂, H₂S, Ammonia)

Porphyrin-based materials are promising candidates for gas sensing due to their large surface area and ability to interact with gas molecules. While specific studies on meso-Tetratolylporphyrin-Ni(II) for the detection of NO₂, H₂S, and ammonia (B1221849) are not extensively documented, research on related nickel porphyrin-conjugated polymers demonstrates their potential, particularly for ammonia sensing. nih.gov

In these sensors, the interaction between the gas molecules and the porphyrin film leads to a change in the material's conductivity. nih.gov For instance, bilayer heterojunction devices constructed with 5,15-diaryl Ni(II) porphyrin-conjugated polymers have shown the ability to detect ammonia. Interestingly, the sensing behavior (p-type or n-type) can be engineered by modifying the meso-substituents of the porphyrin. nih.gov This tunability is a key advantage of using porphyrin-based materials in gas sensor design.

General studies on porphyrin-based gas sensors have also shown their capability to detect nitrogen oxides and ammonia. core.ac.uk The sensing mechanism often involves the coordination of the gas molecule as an axial ligand to the central metal ion of the porphyrin, which alters the electronic properties of the macrocycle. core.ac.uk

Fluorescence-Based Sensing Mechanisms (e.g., Nicotine (B1678760) Sensing)

Fluorescence-based sensing offers high sensitivity and is a powerful tool for detecting various analytes. While there is a lack of specific research on meso-Tetratolylporphyrin-Ni(II) for nicotine sensing, studies on other metalloporphyrins, particularly zinc porphyrins, illustrate the potential of this approach. A common strategy involves fluorescence quenching and recovery. researchgate.netresearchgate.net

In one such system, a stable complex is formed between a fluorophore (like tetraphenylporphyrin (B126558) zinc(II)) and a quencher. researchgate.netresearchgate.net When nicotine is introduced, it can displace the quencher, leading to a restoration of the fluorescence signal. researchgate.net The change in fluorescence intensity can be correlated to the concentration of nicotine. researchgate.net

Although direct studies are needed, it is plausible that a similar mechanism could be developed using meso-Tetratolylporphyrin-Ni(II), where the nickel porphyrin's fluorescence is modulated by the binding of nicotine. Recent research has also explored the use of nickel(II) complexes as electrochemical sensors for nicotine, indicating the affinity of nickel centers for this analyte. nih.govnih.gov

Sensor Design and Performance Optimization (Selectivity, Sensitivity, Detection Limits)

The performance of sensors based on meso-Tetratolylporphyrin-Ni(II) is critically dependent on several factors that can be optimized during the design and fabrication process.

Selectivity: The ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species is paramount. For metalloporphyrin-based sensors, selectivity is influenced by the nature of the central metal ion and the peripheral substituents on the porphyrin ring. rsc.org The metal center plays a crucial role in the strength and selectivity of analyte binding. rsc.org Furthermore, the introduction of specific functional groups, such as amide functionalities, can enhance the anion binding process. rsc.org

Sensitivity and Detection Limits: The sensitivity of a porphyrin-based sensor is often related to the efficiency of the interaction between the analyte and the porphyrin and the subsequent signal transduction. The detection limit is the lowest concentration of an analyte that can be reliably detected. For electrochemical sensors based on related nickel porphyrins, detection limits in the ppm range have been achieved for heavy metals and anions. frontiersin.orgnih.gov Optimization of the sensor material, for example, by creating porous thin films, can improve the permeability and increase the number of accessible binding sites, thereby enhancing sensitivity. researchgate.net

Sensor Fabrication: The method of sensor fabrication significantly impacts its performance. Porphyrins can be deposited as thin films on various substrates using techniques like layer-by-layer assembly. cranfield.ac.uk The thickness of the film can affect the sensitivity of the sensor. cranfield.ac.uk For electrochemical applications, modifying electrodes with the porphyrin compound is a common approach. nih.gov The choice of the supporting matrix for the porphyrin is also crucial, as it can influence the brightness of emission and the response time in optical sensors. rsc.org

By carefully tuning the molecular structure of the porphyrin, selecting the appropriate transduction mechanism, and optimizing the sensor fabrication process, it is possible to develop highly selective and sensitive sensors based on meso-Tetratolylporphyrin-Ni(II) for a wide array of applications.

Advanced Research Directions and Future Perspectives for Meso Tetratolylporphyrin Ni Ii

Development of Novel meso-Tetratolylporphyrin-Ni(II) Derivatives for Enhanced Functionality

The functionalization of the porphyrin macrocycle is a critical strategy for tailoring the properties of Ni-TTP for specific applications. tu.ac.th The synthesis of new derivatives allows for the fine-tuning of its electronic, catalytic, and photophysical characteristics.

Future research will likely focus on:

β-Substitution: Introducing functional groups at the β-pyrrolic positions of the porphyrin ring can significantly alter the electronic properties of the macrocycle. tu.ac.th For instance, nitration of the β-positions is a versatile starting point for introducing other functionalities. tu.ac.thresearchgate.net

Meso-Aryl Functionalization: Modifying the peripheral tolyl groups can enhance solubility, facilitate attachment to supports, or introduce additional catalytic or recognition sites. researchgate.netnih.gov

Axial Ligand Coordination: While Ni(II) porphyrins are typically four-coordinate and square planar, the development of derivatives that can accommodate axial ligands could open up new avenues in catalysis and sensing.

Table 1: Synthetic Strategies for Novel Ni-TTP Derivatives

| Functionalization Strategy | Synthetic Method | Potential Enhancement | Reference |

|---|---|---|---|

| β-Nitration | Electrophilic nitration using nitric acid in chloroform. | Alters electronic properties, provides a handle for further functionalization. | researchgate.net |

| Meso-Aryl Group Modification | Synthesis from substituted benzaldehydes. | Improves solubility and allows for covalent linking to other molecules or surfaces. | nih.gov |

| Peripheral Complexation | Attachment of metal complexes to the porphyrin periphery. | Enhances interaction with biomolecules and introduces new catalytic or photophysical properties. | rsc.org |

Integration into Hybrid Materials and Nanostructures

The incorporation of Ni-TTP into larger material architectures is a promising route to harnessing its properties on a macroscopic scale. This integration can lead to synergistic effects and novel functionalities.

Key areas of exploration include:

Metal-Organic Frameworks (MOFs): Ni-TTP can be used as a building block or a guest molecule within MOFs. nih.govmdpi.com This can create materials with high porosity and tailored catalytic or separation properties. For example, Ni nanoparticles have been successfully encapsulated within MOFs for catalytic applications. nih.gov